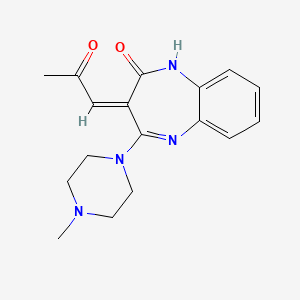
(3Z)-4-(4-methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Olanzapine Lactam Impurity involves the degradation of Olanzapine under specific conditions. The degradation can occur during storage or when Olanzapine is exposed to thermal stress
Industrial Production Methods
There are no specific industrial production methods for Olanzapine Lactam Impurity as it is generally considered an unwanted byproduct in the production of Olanzapine .
Chemical Reactions Analysis
Types of Reactions
Olanzapine Lactam Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not well-documented. general reagents for oxidation might include oxygen or hydrogen peroxide, while reduction might involve hydrogen gas or reducing agents like sodium borohydride. Substitution reactions could involve halogens or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might produce oxidized derivatives, while reduction could yield reduced forms of the impurity.
Scientific Research Applications
Olanzapine Lactam Impurity is primarily studied in the context of pharmaceutical research. Its presence in commercial preparations of Olanzapine is of interest due to its potential impact on the efficacy and safety of the medication . Research applications include:
Stability Studies: Understanding the conditions under which Olanzapine degrades to form this impurity.
Analytical Chemistry: Developing methods to detect and quantify this impurity in pharmaceutical formulations.
Pharmacology: Investigating the potential biological effects of the impurity.
Mechanism of Action
The mechanism of action of Olanzapine Lactam Impurity is not well-studied. as a degradation product of Olanzapine, it may interact with similar molecular targets. Olanzapine itself acts on various neurotransmitter receptors in the brain, including serotonin and dopamine receptors . The impurity might have similar, albeit less potent, interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Olanzapine Lactam Impurity include other degradation products of Olanzapine and impurities formed during the manufacturing process. These might include:
- Olanzapine N-oxide
- Olanzapine Hydroxy Impurity
Uniqueness
Olanzapine Lactam Impurity is unique in its specific structure and formation pathway. Its presence can indicate specific degradation pathways and conditions that Olanzapine has been exposed to .
Properties
IUPAC Name |
(3Z)-4-(4-methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11H,7-10H2,1-2H3,(H,19,23)/b13-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPUVQLOQVCMBU-QBFSEMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1C(=O)NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/1\C(=O)NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B8205420.png)
![13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8205421.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine](/img/structure/B8205429.png)

![Ir[p-F(t-Bu)-ppy]3](/img/structure/B8205455.png)



![1-(1-acetyl-5-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B8205482.png)
![(8S,11S,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8205490.png)
![1H-Indole-3-acetamide, 1-(2,2-diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-, (+)-](/img/structure/B8205497.png)
